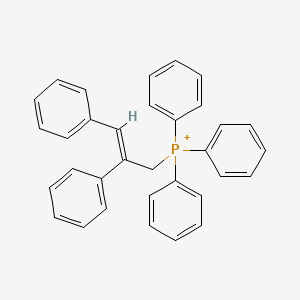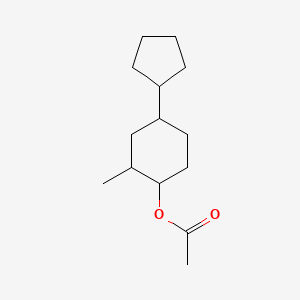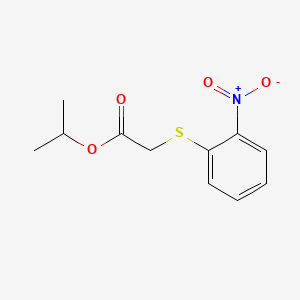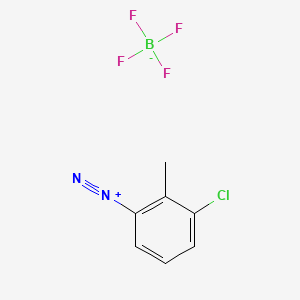
(2,3-Diphenyl-2-propenyl)(triphenyl)phosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is an organophosphorus compound that features a phosphonium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into the potential therapeutic applications of phosphonium compounds includes their use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Wirkmechanismus
The mechanism by which [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraphenylphosphonium bromide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is unique due to its specific structural configuration, which includes the (E)-2,3-diphenylprop-2-enyl group This configuration imparts distinct chemical and physical properties that differentiate it from other phosphonium compounds
Eigenschaften
CAS-Nummer |
38633-42-0 |
|---|---|
Molekularformel |
C33H28P+ |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C33H28P/c1-6-16-28(17-7-1)26-30(29-18-8-2-9-19-29)27-34(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-26H,27H2/q+1/b30-26- |
InChI-Schlüssel |
PLBMSWSTGVQYOX-BXVZCJGGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)









